2-METHYL-N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE
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Overview
Description
2-METHYL-N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE is a complex organic compound that features a combination of thienyl, pyrazolyl, and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the hydrazide: Starting with a suitable hydrazine derivative, the hydrazide is formed through a condensation reaction with an appropriate carboxylic acid or ester.
Introduction of the pyrazolyl group: The hydrazide is then reacted with a pyrazole derivative under acidic or basic conditions to introduce the pyrazolyl group.
Formation of the thienylmethylidene group: The final step involves the reaction of the intermediate with a thienyl aldehyde or ketone to form the thienylmethylidene group through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-METHYL-N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Biological Research: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-METHYL-N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, known for their diverse biological activities.
Thiophenes: Thiophene derivatives, which are important in medicinal chemistry and materials science.
Uniqueness
2-METHYL-N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE is unique due to its combination of thienyl, pyrazolyl, and hydrazide groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-methyl-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-3-(4-nitropyrazol-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3S/c1-9-3-4-22-12(9)6-14-16-13(19)10(2)7-17-8-11(5-15-17)18(20)21/h3-6,8,10H,7H2,1-2H3,(H,16,19)/b14-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHAEJQQKPWWQB-MKMNVTDBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)C(C)CN2C=C(C=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)C(C)CN2C=C(C=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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